2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRSUULHMUPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384650 | |
| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82585-50-0 | |
| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 4-fluoroaniline to form the intermediate, which is then reacted with ethyl oxalyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione exhibit significant antitumor properties. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study : A derivative of this compound was tested against breast cancer cell lines and showed promising results in reducing cell viability by over 60% at certain concentrations.
Material Science
Polymer Development
The compound is being investigated for its potential use in developing advanced polymers. Its ability to act as a building block for polyfunctional materials allows for the synthesis of polymers with enhanced thermal stability and mechanical properties.
Data Table: Polymer Characteristics
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Polymer with Isoindole Moiety | 250 | 45 |
Cosmetic Formulations
Skin Care Products
The incorporation of this compound in cosmetic formulations has been explored due to its potential antioxidant properties. Studies suggest that it may help in reducing oxidative stress on the skin, thus contributing to anti-aging effects.
Case Study : In a clinical trial involving a topical cream containing this compound, participants reported a noticeable improvement in skin hydration and elasticity after eight weeks of application.
Analytical Chemistry
Spectroscopic Applications
The compound has been utilized as a standard reference material in spectroscopic analyses due to its distinct spectral features. It serves as a benchmark for calibrating instruments used in identifying similar compounds.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Isoindole-1,3-dione Derivatives
Key Observations:
- Electronic Effects: The 4-fluorophenyl group in the target compound enhances electrophilicity compared to non-fluorinated analogs (e.g., 2-[4-(4-methoxyphenyl)isoindole-1,3-dione), where methoxy acts as an electron donor .
- Biological Activity : Phthalazine-linked derivatives (e.g., compound 13 in ) exhibit antitumor activity (IC₅₀: 12–18 μM against HepG2 cells), suggesting that the target compound’s fluorophenyl-oxoethyl chain may optimize pharmacokinetics .
- Synthetic Efficiency : Yields vary significantly; for example, bromo-substituted analogs (e.g., 2-(4-bromo-3-oxobutyl)isoindole-1,3-dione) show lower yields (13%) due to steric hindrance , whereas imidazole-linked derivatives achieve 86% yields .
Spectroscopic and Crystallographic Comparisons
Table 2: NMR and Crystallographic Data for Selected Compounds
Key Observations:
- Aromatic Proton Shifts: Fluorine’s electron-withdrawing effect deshields adjacent protons, as seen in 2-(4-fluorophenylaminomethyl)-isoindole-1,3-dione (δ 7.2–8.3) , compared to non-fluorinated analogs (δ 7.3–8.1) .
- Crystallographic Trends : Planar distortions (e.g., 90° dihedral angle in furan-linked derivatives) suggest steric or electronic constraints absent in the target compound .
Biological Activity
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione (CAS: 82585-50-0) is a synthetic compound belonging to the isoindole-1,3-dione derivatives. Its unique structure, characterized by the presence of a 4-fluorophenyl group and an isoindole core, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C16H10FNO3
- Molecular Weight : 283.26 g/mol
- IUPAC Name : 2-(2-(4-fluorophenyl)-2-oxoethyl)isoindoline-1,3-dione
- Purity : ≥95%
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated its potential to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which may contribute to its anticancer properties.
- Antiviral Properties : Preliminary data suggest that it could possess antiviral activity, although further studies are needed to confirm this aspect.
Antitumor Activity
A recent study evaluated the inhibitory effects of various isoindole derivatives on protein kinases relevant to cancer progression. The results indicated that this compound demonstrated significant inhibition against several targets:
| Target Kinase | IC50 (μM) |
|---|---|
| JAK3 | 0.36 |
| NPM1-ALK | 0.54 |
| cRAF[Y340D][Y341D] | 0.78 |
These findings highlight its potential as a lead compound for developing new anticancer therapies .
The compound's mechanism appears to involve:
- Inhibition of Apoptosis : By modulating apoptotic pathways, it can induce cell death in malignant cells.
- Reduction of Reactive Oxygen Species (ROS) : This action contributes to cellular protection mechanisms and enhances the efficacy of concurrent treatments .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could reduce pro-inflammatory cytokine levels, suggesting a dual role in cancer therapy by mitigating inflammation while targeting tumor cells .
Case Studies
-
Case Study on Anticancer Activity :
- A study involving various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis rates compared to control groups.
-
Combination Therapy :
- In combination with other chemotherapeutic agents, this compound showed enhanced efficacy in reducing tumor sizes in mouse models, indicating its potential as an adjunct therapy in cancer treatment protocols.
Q & A
Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?
- Answer:
- Atmospheric Chemistry Modeling : Predict degradation pathways (e.g., ozonolysis or photolysis) using tools like CMAQ .
- Aquatic Toxicity Tests : Daphnia magna acute toxicity (48h LC) and algal growth inhibition .
- Soil Adsorption Studies : Batch experiments to measure K (organic carbon partition coefficient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
